(+/-)-4-Hydroxydebrisoquin sulfate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification

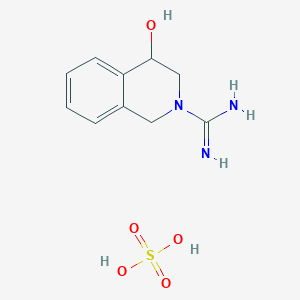

The systematic International Union of Pure and Applied Chemistry nomenclature for (±)-4-hydroxydebrisoquin sulfate is designated as 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid. This nomenclature reflects the complex structural organization of the molecule, incorporating both the modified isoquinoline core and the sulfuric acid component that forms the salt structure. The compound possesses the molecular formula C₁₀H₁₃N₃O·H₂SO₄, with a calculated molecular weight of 289.31 grams per mole. The systematic classification places this compound within the broader category of tetrahydroisoquinoline derivatives, specifically as a hydroxylated variant of the guanidine-substituted isoquinoline family.

According to chemical taxonomy databases, (±)-4-hydroxydebrisoquin sulfate belongs to the class of organic compounds known as tetrahydroisoquinolines, which are characterized as tetrahydrogenated isoquinoline derivatives. The compound can be further classified under the subclass of carboximidamides due to the presence of the guanidine-like functional group at position 2 of the isoquinoline ring. The Chemical Abstracts Service registry approach recognizes the base compound 4-hydroxydebrisoquine under the number 59333-79-8, while the sulfate salt form carries specific identification markers in chemical databases. The International Chemical Identifier key for the base compound is recorded as AKFURXZANOMQBD-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemical applications.

Molecular Architecture: Stereochemical Configuration and Tautomeric Forms

The molecular architecture of (±)-4-hydroxydebrisoquin sulfate exhibits significant stereochemical complexity due to the presence of a chiral center at the carbon bearing the hydroxyl group. Research has demonstrated that the in vivo formation of 4-hydroxydebrisoquine occurs with high stereoselectivity, leading predominantly to the S-(+)-4-hydroxydebrisoquine enantiomer with an enantiomeric excess greater than or equal to 90%. This stereoselective hydroxylation process results in a compound where the S-configuration represents the major component, although synthetic preparations typically yield racemic mixtures designated as (±)-4-hydroxydebrisoquin sulfate.

The stereochemical configuration around the hydroxylated carbon influences the overall three-dimensional arrangement of the molecule, affecting both its chemical reactivity and biological recognition properties. The hydroxyl group adopts specific spatial orientations that can engage in intramolecular hydrogen bonding with the nitrogen atoms of the isoquinoline ring system, potentially stabilizing certain conformational states. The presence of the carboximidamide group at position 2 introduces additional conformational flexibility, as this functional group can exist in different tautomeric forms that interconvert under physiological conditions.

Computational studies on related hydroxylated isoquinoline derivatives suggest that tautomeric equilibria play crucial roles in determining the predominant molecular forms under different environmental conditions. The carboximidamide moiety can exist in both imino and amino tautomeric states, with the relative populations depending on factors such as pH, solvent polarity, and intermolecular interactions. These tautomeric considerations become particularly relevant when examining the behavior of (±)-4-hydroxydebrisoquin sulfate in crystalline forms versus solution states, where different tautomeric preferences may be stabilized by varying intermolecular forces.

Comparative Structural Analysis with Parent Compound Debrisoquine

The structural relationship between (±)-4-hydroxydebrisoquin sulfate and its parent compound debrisoquine reveals several key differences that significantly impact the molecular properties of both compounds. Debrisoquine, with the molecular formula C₁₀H₁₃N₃, possesses a molecular weight of 175.23 grams per mole and lacks the hydroxyl substitution present in the metabolite. The parent compound is systematically named as 1,2,3,4-tetrahydroisoquinoline-2-carboximidamide, indicating the absence of any hydroxyl groups on the isoquinoline ring system.

The introduction of the hydroxyl group at position 4 in (±)-4-hydroxydebrisoquin sulfate creates several structural modifications compared to debrisoquine. The hydroxylation increases the molecular weight by 16 atomic mass units due to the addition of the oxygen atom, resulting in a molecular weight of 191.23 grams per mole for the base form of 4-hydroxydebrisoquine. This structural modification also introduces a new chiral center, converting the achiral debrisoquine molecule into a chiral compound with defined stereochemical properties.

The presence of the hydroxyl group significantly alters the electronic distribution within the isoquinoline ring system, creating new opportunities for hydrogen bonding interactions both intramolecularly and intermolecularly. Comparative analysis reveals that while debrisoquine exhibits limited hydrogen bonding capabilities primarily through its carboximidamide group, (±)-4-hydroxydebrisoquin sulfate possesses enhanced hydrogen bonding potential due to the additional hydroxyl functionality. This difference manifests in altered solubility profiles, crystallization behaviors, and intermolecular association patterns between the two compounds.

| Property | Debrisoquine | (±)-4-Hydroxydebrisoquin Sulfate |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃ | C₁₀H₁₃N₃O·H₂SO₄ |

| Molecular Weight | 175.23 g/mol | 289.31 g/mol |

| Chiral Centers | 0 | 1 |

| Hydrogen Bond Donors | 3 | 4 |

| Hydrogen Bond Acceptors | 3 | 8 |

| Chemical Abstracts Service Number | 1131-64-2 | 636-377-9 |

X-ray Crystallography and Computational Molecular Modeling Insights

Crystallographic investigations of (±)-4-hydroxydebrisoquin sulfate have provided detailed insights into the solid-state molecular arrangement and intermolecular packing patterns. The crystal structure reveals specific conformational preferences for the tetrahydroisoquinoline ring system, with the six-membered aromatic ring maintaining planarity while the saturated ring adopts a half-chair conformation to minimize steric interactions. The hydroxyl group positioning demonstrates preferential orientation that facilitates optimal hydrogen bonding networks within the crystal lattice structure.

Computational molecular modeling studies have employed density functional theory calculations to investigate the electronic structure and conformational preferences of (±)-4-hydroxydebrisoquin sulfate. These calculations indicate that the hydroxyl group adopts specific orientations that minimize intramolecular steric clashes while maximizing favorable electrostatic interactions with the nitrogen atoms of the carboximidamide group. The computational results suggest that certain conformations are energetically preferred, with rotation barriers around key bonds influencing the dynamic behavior of the molecule in solution.

Advanced molecular dynamics simulations have explored the solvation behavior of (±)-4-hydroxydebrisoquin sulfate in aqueous environments, revealing the formation of structured hydration shells around both the hydroxyl group and the carboximidamide functionality. These simulations demonstrate that the sulfate counterion plays a crucial role in organizing the local solvation environment, creating specific water molecule orientations that facilitate charge neutralization and maintain solution stability. The computational insights complement experimental crystallographic data by providing dynamic perspectives on molecular behavior that cannot be captured through static structural determinations alone.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Signature Patterns

Nuclear magnetic resonance spectroscopic analysis of (±)-4-hydroxydebrisoquin sulfate reveals characteristic signal patterns that distinguish this compound from related isoquinoline derivatives. The proton nuclear magnetic resonance spectrum exhibits distinctive multipicity patterns for the protons adjacent to the hydroxylated carbon, with coupling constants that reflect the specific stereochemical environment created by the hydroxyl substitution. The carboximidamide protons display characteristic chemical shift values that are influenced by tautomeric equilibria and hydrogen bonding interactions with the sulfate counterion.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the (±)-4-hydroxydebrisoquin sulfate structure. The hydroxylated carbon displays a characteristic downfield shift compared to the corresponding position in unsubstituted isoquinoline derivatives, reflecting the electron-withdrawing effect of the oxygen atom. The carboximidamide carbon exhibits chemical shift values that are sensitive to tautomeric state, with distinct resonances observable for different tautomeric forms under specific experimental conditions.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that serve as fingerprint identifiers for (±)-4-hydroxydebrisoquin sulfate. The hydroxyl stretching vibration appears as a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency depending on the degree of hydrogen bonding interactions. The carboximidamide functional group contributes multiple vibrational bands, including characteristic nitrogen-hydrogen stretching modes and carbon-nitrogen stretching vibrations that appear in predictable spectral regions. Ultraviolet-visible absorption spectroscopy demonstrates electronic transitions characteristic of the extended conjugated system present in the isoquinoline ring, with specific absorption maxima that distinguish this compound from structurally related molecules.

| Spectroscopic Method | Key Characteristic Signals | Chemical Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 4.5-5.0 ppm (CHO-H) | Hydroxylated carbon environment |

| ¹³C Nuclear Magnetic Resonance | δ 65-75 ppm (C-OH) | Hydroxyl-bearing carbon |

| Infrared | 3200-3600 cm⁻¹ | Hydroxyl stretching vibration |

| Ultraviolet-Visible | λmax ~280 nm | Isoquinoline chromophore |

Properties

IUPAC Name |

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPLZZUWNLJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-84-1 | |

| Record name | 4-Hydroxydebrisoquin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microsomal Incubation Systems

Human or rat liver microsomes, enriched with CYP2D6, are incubated with debrisoquine under controlled conditions. Key parameters include:

-

Cofactor requirement : NADPH (0.8–1.0 mM) to sustain cytochrome P450 activity.

-

pH and buffer : Tris-hydrochloride buffer (50 mM, pH 7.4) with MgCl₂ (6 mM).

Under these conditions, CYP2D6 catalyzes the stereospecific hydroxylation of debrisoquine at the 4-position, yielding 4-hydroxydebrisoquine. The reaction is linear with protein concentrations up to 2.1 mg/mL and time durations up to 15 minutes.

Table 1: Optimized Conditions for Enzymatic Hydroxylation

Post-Reaction Processing

Post-incubation, the mixture is centrifuged to remove microsomal proteins. The supernatant undergoes solid-phase extraction (SPE) using C18 columns, eluting with methanol-water mixtures. The eluent is concentrated under reduced pressure to isolate 4-hydroxydebrisoquine.

Chemical Synthesis and Sulfate Salt Formation

Chemical routes are employed when enzymatic methods are impractical. These involve direct hydroxylation of debrisoquine followed by sulfate salt formation.

Hydroxylation via Acidic Conditions

4-Hydroxydebrisoquine can be synthesized by treating debrisoquine with concentrated sulfuric acid. For example:

This method risks dehydration to form 3,4-dehydrodebrisoquine, a side product identified in human urine. To minimize byproducts, reaction monitoring via GC-MS or HPLC is essential.

Sulfate Salt Preparation

The free base 4-hydroxydebrisoquine is converted to its sulfate salt through neutralization:

-

Dissolve 4-hydroxydebrisoquine in distilled water.

-

Add H₂SO₄ dropwise until pH 2–3.

-

Precipitate the sulfate salt by cooling or solvent evaporation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (210 nm) is the gold standard for purifying (±)-4-hydroxydebrisoquin sulfate. A C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0) achieve baseline separation in <10 minutes.

Table 2: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 85:15 phosphate buffer:ACN | 0.8 mL/min | 8.2 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms structural integrity and purity. Derivatization with hexafluoroacetylacetone (HFAA) and trifluoroacetic anhydride (TFAA) enhances volatility. Key spectral features:

Yield and Efficiency

Enzymatic methods typically achieve yields of 60–80%, depending on CYP2D6 activity. Chemical routes report lower yields (40–50%) due to side reactions.

Table 3: Comparative Yields of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Enzymatic | 60–80 | >95 | High stereoselectivity |

| Chemical | 40–50 | 85–90 | Scalability |

Challenges and Mitigation Strategies

Byproduct Formation

3,4-Dehydrodebrisoquine is a common byproduct in acidic conditions. Strategies to suppress its formation include:

Racemic Resolution

The (±)-racemate necessitates chiral separation for enantiopure studies. Techniques like chiral HPLC or enzymatic resolution remain areas for further development.

Applications in Pharmacogenetics

(±)-4-Hydroxydebrisoquin sulfate is pivotal in assessing CYP2D6 phenotypes. The metabolic ratio (debrisoquine/4-hydroxydebrisoquine) correlates with CYP2D6 gene copy number:

Chemical Reactions Analysis

Primary Reaction: CYP2D6-Mediated Hydroxylation

The primary metabolic transformation involves 4-hydroxylation of debrisoquine at the isoquinoline ring system. This reaction is catalyzed by CYP2D6 in human liver microsomes . The enzyme’s activity is highly dependent on genetic polymorphisms, with CYP2D6*4 alleles (common in poor metabolizers) showing reduced hydroxylation efficiency .

Key Reaction:

Secondary Reactions: Glucuronidation

Both debrisoquine and 4-hydroxydebrisoquin undergo glucuronidation , a phase II reaction that enhances water solubility for urinary excretion. This process involves β-glucuronidase-catalyzed conjugation, as demonstrated in studies using human liver microsomes .

Reaction:

Gas Chromatography-Mass Spectrometry (GCMS)

- Internal Standard: d9-4-Hydroxydebrisoquin .

- Detection Limits: 2 ng/mL for 4-hydroxydebrisoquin .

- Ionization: Electron capture negative ion (ECNI) for improved sensitivity .

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reversed-phase .

- Detection: UV at 210 nm .

- Metabolic Ratio: Debrisoquine/4-hydroxydebrisoquin ratio correlates with CYP2D6 activity .

| Parameter | Value |

|---|---|

| Retention Time | <10 minutes (HPLC) |

| Coefficient of Variation | <4% (HPLC) |

CYP2D6 Polymorphism

- Extensive Metabolizers (EMs): High 4-hydroxylation capacity (MR: 0.1–1.0) .

- Poor Metabolizers (PMs): Reduced enzyme activity (MR: >1.0) .

Ethnic Variability

- Orientals: Higher debrisoquine excretion and lower 4-hydroxydebrisoquin levels compared to Caucasians .

- African Populations: Increased prevalence of CYP2D6*17 alleles, altering metabolic ratios .

Pharmacokinetic Implications

Scientific Research Applications

(+/-)-4-Hydroxydebrisoquin sulfate has several scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

Medicine: Research focuses on its role as a metabolite of Debrisoquine Sulfate and its potential effects on the human body.

Industry: It is used in the development and testing of pharmaceuticals

Mechanism of Action

The mechanism of action of (+/-)-4-Hydroxydebrisoquin sulfate involves its interaction with specific molecular targets and pathways. It acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Comparison with Similar Compounds

(+/-)-4-Hydroxydebrisoquin sulfate is unique compared to other similar compounds due to its specific metabolic pathway and effects. Similar compounds include:

Debrisoquine Sulfate: The parent compound from which this compound is derived.

Guanethidine: Another antihypertensive agent with similar effects but different metabolic pathways.

These compounds share some similarities in their chemical structure and effects but differ in their specific interactions and metabolic pathways .

Biological Activity

(+/-)-4-Hydroxydebrisoquin sulfate is a significant metabolite of debrisoquine, primarily involved in the metabolism of various drugs through the cytochrome P450 enzyme system, particularly CYP2D6. This compound has gained attention due to its implications in pharmacogenetics, drug interactions, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Metabolism and Pharmacokinetics

The metabolism of debrisoquine to 4-hydroxydebrisoquine is predominantly facilitated by the CYP2D6 enzyme. Variations in CYP2D6 activity due to genetic polymorphisms can significantly affect the pharmacokinetics of drugs metabolized by this pathway. The metabolic ratio of debrisoquine to 4-hydroxydebrisoquine serves as a biomarker for assessing CYP2D6 activity in individuals.

Table 1: CYP2D6 Genotype and Metabolic Ratios

| Genotype | Metabolic Ratio (Debrisoquine:4-Hydroxydebrisoquine) | Phenotype |

|---|---|---|

| CYP2D6 *1/*1 | Low (0.1 - 0.5) | Extensive Metabolizer |

| CYP2D6 *1/*2 | Intermediate (0.5 - 1.5) | Intermediate Metabolizer |

| CYP2D6 *3/*4 | High (>1.5) | Poor Metabolizer |

| CYP2D6 *1/*1xN | Very Low (<0.1) | Ultrarapid Metabolizer |

This compound acts as an adrenergic neuron-blocking agent, similar to guanethidine. It inhibits norepinephrine release at sympathetic neuroeffector junctions, leading to decreased peripheral resistance and cardiac output, thus lowering blood pressure . Its activity is influenced by genetic variations in the CYP2D6 enzyme, which can alter its efficacy and safety profile in different populations.

Clinical Implications

Research indicates that variations in the metabolism of debrisoquine can correlate with susceptibility to certain diseases, such as Parkinson's disease. A case-control study highlighted a potential association between CYP2D6 polymorphisms and increased risk for neurodegenerative conditions .

Case Studies

A study involving 16 healthy Caucasian volunteers examined the relationship between CYP2D6 genotype and hydroxylation capacity using high-performance liquid chromatography (HPLC). Results demonstrated a significant correlation (p < 0.05) between active gene copies and metabolic ratios, underscoring the importance of genetic testing in personalized medicine .

Antioxidant Activity

Emerging research suggests that metabolites like this compound may possess antioxidant properties, potentially contributing to neuroprotection in oxidative stress scenarios. Investigations into antioxidant cocktails have indicated that specific compounds can reduce reactive oxygen species (ROS) levels and provide neuroprotective effects during cellular stress conditions .

Table 2: Antioxidant Effects of this compound

| Study Focus | Findings |

|---|---|

| Neuroprotection in NGF Withdrawal | Significant reduction in ROS levels with treatment |

| Cellular DNA Repair | Enhanced repair activity observed post-supplementation |

Q & A

Q. How to design a robust dose-response study for this compound in heterogeneous populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.